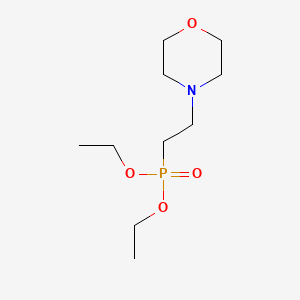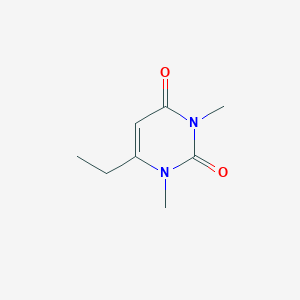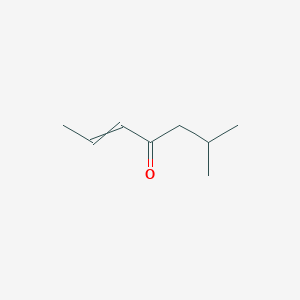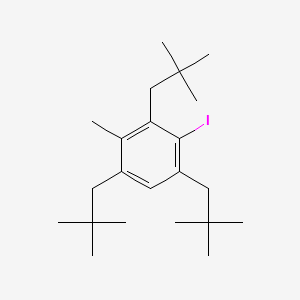![molecular formula C32H26N4O2 B14666688 1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]- CAS No. 39065-06-0](/img/structure/B14666688.png)
1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
- 4,4′,4″-tris(N-aryl-N-phenylamino)triphenylamine
- N,N,N′,N′-tetraaryl-o-phenylenediamine
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- is unique due to its specific structure and properties, which differentiate it from similar compounds
Propiedades
Número CAS |
39065-06-0 |
|---|---|
Fórmula molecular |
C32H26N4O2 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
1-N,4-N-bis(4-anilinophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(35-29-19-15-27(16-20-29)33-25-7-3-1-4-8-25)23-11-13-24(14-12-23)32(38)36-30-21-17-28(18-22-30)34-26-9-5-2-6-10-26/h1-22,33-34H,(H,35,37)(H,36,38) |
Clave InChI |
HOFCIGBDKVFEBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)




![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)

![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)

